The Genesis of a Vasopressor: A Technical History of the Discovery of the Renin-Angiotensin System
The Genesis of a Vasopressor: A Technical History of the Discovery of the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal discoveries that unveiled the renin-angiotensin system (RAS), a cornerstone of cardiovascular physiology and a critical target in modern pharmacology. While the term "Angiotensin A" does not correspond to a recognized molecule in the scientific literature, this document will illuminate the historical context of angiotensin nomenclature and detail the scientific journey that led to the characterization of its key peptide components.
Early Observations: The Kidney's Role in Blood Pressure Regulation
The story of the renin-angiotensin system begins in the late 19th century with the work of Robert Tigerstedt and Per Bergman. In 1898, they discovered that extracts from the kidney could elicit a pressor effect when injected into rabbits. They named the responsible substance "renin"[1][2]. However, the significance of this finding remained largely dormant for several decades.
The impetus for renewed investigation came from the clinical observation of a link between renal disease and hypertension. In 1934, Harry Goldblatt and his colleagues developed a landmark experimental model that definitively linked the kidney to high blood pressure[3].
The Discovery of a Potent Pressor Substance
In the late 1930s, two independent research groups, one led by Irvine H. Page at the Lilly Research Laboratories in Indianapolis and the other by Bernardo Houssay in Buenos Aires, Argentina, converged on a remarkable discovery[3][4]. Both teams demonstrated that renin itself was not the direct pressor agent but rather an enzyme that acted on a plasma protein to produce a powerful vasoconstrictor substance.
Page's group in the United States named this substance "angiotonin," while the Argentinian team, including Eduardo Braun-Menéndez, christened it "hypertensin"[1][2][3][4]. For a period, both names were used in the scientific literature. In 1958, a consensus was reached between Page and Braun-Menéndez to adopt the unified term "angiotensin," a name that reflected both of its proposed functions: vasoconstriction ("angio") and increased tension ("tensin")[2][3][4].
Unraveling the Angiotensin Cascade
Further research in the 1950s by Leonard T. Skeggs and his colleagues at the Cleveland Clinic revealed that the initial product of renin's action was a biologically inactive decapeptide. This precursor was then converted into a highly potent octapeptide. This led to the classification of two distinct forms of angiotensin:
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Angiotensin I: The inactive decapeptide precursor.
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Angiotensin II: The active octapeptide that exerts the powerful vasoconstrictive and aldosterone-stimulating effects.
This crucial discovery also identified the enzyme responsible for this conversion, which was aptly named Angiotensin-Converting Enzyme (ACE)[5].
Table 1: Evolution of Angiotensin Nomenclature
| Year | Key Researchers/Groups | Proposed/Used Name | Modern Equivalent |
| 1940 | Irvine H. Page et al. | Angiotonin | Angiotensin |
| 1940 | Eduardo Braun-Menéndez et al. | Hypertensin | Angiotensin |
| 1958 | Page and Braun-Menéndez | Angiotensin | Angiotensin |
| 1950s | Leonard T. Skeggs et al. | - | Angiotensin I & II |
Experimental Protocols: Isolating and Characterizing Angiotensin
The initial experiments to isolate and characterize angiotensin were groundbreaking for their time. Below are generalized methodologies based on the historical accounts.
4.1. Goldblatt's Model of Experimental Hypertension (1934)
This surgical procedure was instrumental in establishing the renal origin of hypertension and provided the physiological model for subsequent biochemical investigations.
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Objective: To induce sustained hypertension by restricting blood flow to the kidneys.
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Methodology:
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Anesthetize a canine subject.
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Surgically expose the renal arteries.
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A silver clamp is placed on one or both renal arteries to partially constrict the vessel.
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The degree of constriction is calibrated to reduce blood flow without causing complete ischemia and renal infarction.
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Blood pressure is monitored over time using a carotid loop or direct arterial cannulation.
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4.2. Preparation of Renin and Angiotensinogen (B3276523) (circa 1940s)
The production of the pressor substance in vitro required the preparation of both the enzyme (renin) and its substrate (angiotensinogen).
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Objective: To obtain crude preparations of renin and its substrate to demonstrate the enzymatic formation of the pressor substance.
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Methodology:
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Renin Preparation:
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Hog or rabbit kidneys are homogenized.
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The homogenate is subjected to a series of extraction and precipitation steps, often involving saline and alcohol, to isolate a crude renin extract.
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Angiotensinogen Preparation:
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Blood plasma (often from horses) is treated to remove other proteins, leaving a globulin fraction rich in angiotensinogen.
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This fraction is dialyzed to remove small molecules.
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4.3. In Vitro Generation and Bioassay of Angiotensin
The pressor effect of the newly generated substance was quantified using bioassays.
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Objective: To demonstrate the formation of a pressor substance from the interaction of renin and angiotensinogen and to quantify its activity.
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Methodology:
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The crude renin extract is incubated with the angiotensinogen preparation in a buffered solution.
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The resulting mixture is then injected intravenously into an anesthetized rat or other suitable animal model.
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Blood pressure changes are recorded, typically via a carotid artery cannula connected to a kymograph or a more modern pressure transducer.
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The magnitude of the pressor response is compared to that of known standards, such as adrenaline or tyramine.
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Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core concepts of the renin-angiotensin system and the experimental logic of its discovery.
Caption: The Renin-Angiotensin-Aldosterone System cascade.
Caption: Workflow for the in vitro generation and bioassay of angiotensin.
Conclusion
The discovery of the renin-angiotensin system was a multi-decade endeavor involving physiological experiments, meticulous biochemical separations, and international collaboration. While the term "Angiotensin A" is not part of the established nomenclature, the historical use of "angiotonin" and "hypertensin" highlights the parallel and ultimately convergent paths of scientific discovery that led to our modern understanding of angiotensin I and II. This foundational work paved the way for the development of highly successful therapeutic agents, such as ACE inhibitors and angiotensin receptor blockers, which have had a profound impact on the management of cardiovascular disease.
References
- 1. Drug discovery in renin–angiotensin system intervention: past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. [History of the renin-angiotensin system: great men, a great finding] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II Peptides - PMC [pmc.ncbi.nlm.nih.gov]
